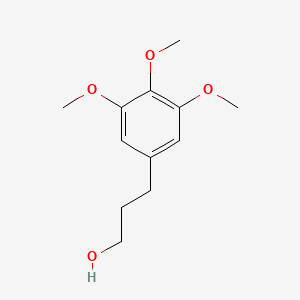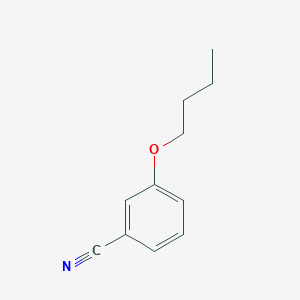![molecular formula C11H16N4O B8809562 4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine](/img/structure/B8809562.png)
4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine is a heterocyclic compound with a unique structure that combines a morpholine ring and a tetrahydropyrido[4,3-d]pyrimidine core. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrido[4,3-d]pyrimidine derivative with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals .
Mécanisme D'action
The mechanism of action of 4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases, such as mTOR and PI3K, by binding to their active sites and preventing their activity. This inhibition can lead to downstream effects on cell signaling pathways, ultimately affecting cell proliferation, survival, and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
- 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
- 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide
Uniqueness
4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H16N4O |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C11H16N4O/c1-2-12-7-9-8-13-11(14-10(1)9)15-3-5-16-6-4-15/h8,12H,1-7H2 |
Clé InChI |
IKFDQOISQDWDLN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=CN=C(N=C21)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B8809482.png)
![1,4,5,6,7,8-Hexahydropyrrolo[3,2-B]azepine](/img/structure/B8809496.png)




![5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide](/img/structure/B8809539.png)



![tert-Butyl 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8809566.png)
![5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine]](/img/structure/B8809570.png)


